molecular formula C11H13N3O B13111674 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole

5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B13111674
M. Wt: 203.24 g/mol
InChI Key: CROPQAMRCNJUGO-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows: [ \text{R-N}_3 + \text{R’-C}\equiv\text{CH} \rightarrow \text{R-N}_3\text{-C}\equiv\text{CH-R’} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethoxy-4-methyl-1-phenyltriazole

InChI

InChI=1S/C11H13N3O/c1-3-15-11-9(2)12-13-14(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

CROPQAMRCNJUGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=NN1C2=CC=CC=C2)C

Origin of Product

United States

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